Estradiol propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

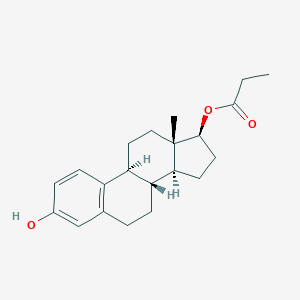

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCRZWCSVWBYSC-AGRFSFNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048985 | |

| Record name | beta-Estradiol 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-34-7 | |

| Record name | Estradiol, 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Non-Genomic Effects of Estradiol Propionate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth examination of the non-genomic signaling mechanisms of estradiol (B170435). While the prodrug form is Estradiol Propionate, its biological activity is exerted by 17β-estradiol following esterase cleavage. The non-genomic effects are characterized by their rapidity, occurring within seconds to minutes, and are initiated by receptors located at the cell membrane or within the cytoplasm. These pathways, distinct from the classical nuclear receptor-mediated gene transcription, involve the activation of various kinase cascades and the mobilization of intracellular second messengers. This guide details the core signaling pathways, presents quantitative data in tabular format, provides comprehensive experimental protocols, and visualizes the molecular interactions using signaling diagrams.

Introduction to Non-Genomic Estradiol Signaling

Steroid hormones like 17β-estradiol traditionally have been understood to function through genomic mechanisms, where the hormone binds to intracellular receptors (ERα, ERβ) that translocate to the nucleus and act as ligand-activated transcription factors to regulate gene expression.[1][2] This process typically occurs over hours to days. However, a substantial body of evidence has established that estrogens also elicit rapid, non-genomic responses that are too swift to be explained by gene transcription.[3][4] These effects are initiated by distinct populations of estrogen receptors located at the plasma membrane (mER), in the cytoplasm, and associated with organelles like the endoplasmic reticulum.[2][5][6]

The primary receptors implicated in these rapid signaling events are membrane-associated forms of ERα and ERβ, as well as the G protein-coupled Estrogen Receptor (GPER), formerly known as GPR30.[3][7] Upon estradiol binding, these receptors trigger a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the rapid mobilization of intracellular calcium.[1][4][7][8] These pathways play crucial roles in regulating cellular functions across cardiovascular, nervous, and endocrine systems.[6][7]

Core Signaling Pathways

GPER-Mediated Transactivation of EGFR and ERK Signaling

The G protein-coupled Estrogen Receptor (GPER) is a seven-transmembrane receptor that binds estradiol with high affinity.[9][10] Its activation initiates a cascade of events, a hallmark of which is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves GPER-mediated activation of Src, a non-receptor tyrosine kinase, which in turn stimulates matrix metalloproteinases (MMPs).[7][10] The MMPs cleave membrane-anchored heparin-binding EGF (HB-EGF), releasing it to bind and activate EGFR.[10] This leads to the activation of the canonical MAPK/ERK signaling pathway.[10][11] Separately, GPER can also couple to Gαs proteins to activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[7][12]

Table 1: Quantitative Data on Estradiol-Induced ERK1/2 Phosphorylation

| Cell Type | Estradiol Conc. | Time to Peak Activation | Fold Increase (p-ERK/Total ERK) | Reference |

|---|---|---|---|---|

| MCF-7 Breast Cancer Cells | 1 nM | 5-10 minutes | 5- to 10-fold | [11] |

| SKBR3 Breast Cancer Cells | 1 nM | ~5 minutes | ~5-fold | [11] |

| GH3/B6/F10 Pituitary Cells | 1 nM | 3 minutes, 15-30 minutes | Significant increase vs. control | [13] |

| Primary Cerebellar Granule Cells | 10 nM | 5 minutes | ~2.5-fold |[14] |

Membrane ERα-Mediated PI3K/Akt Signaling

A subpopulation of classical estrogen receptor alpha (ERα) is localized to plasma membrane caveolae, cholesterol-rich microdomains that act as signaling hubs.[6] Upon estradiol binding, mERα forms a complex with scaffolding proteins, such as modulator of non-genomic activity of ER (MNAR), and signaling molecules like c-Src and the p85 regulatory subunit of PI3K.[2][6] This interaction activates the PI3K catalytic subunit (p110), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation.[15] A key downstream target of activated Akt in vascular endothelial cells is endothelial nitric oxide synthase (eNOS), which produces the vasodilator nitric oxide (NO).[1][6]

Table 2: Quantitative Data on Estradiol-Induced Akt Phosphorylation

| Cell Type | Estradiol Conc. | Time to Activation | Time to Max Activation | Reference |

|---|

| Primary Cortical Neurons | 10 nM | 10 minutes | 30 minutes |[15] |

Rapid Intracellular Calcium ([Ca²⁺]i) Mobilization

One of the most immediate non-genomic effects of estradiol is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[16][17] This response occurs within seconds of hormone application and is often mediated by GPER or another novel Gq-coupled membrane estrogen receptor.[8][18] The signaling involves the activation of Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[19] This calcium surge is typically independent of extracellular calcium, demonstrating its origin from intracellular stores.[16][19]

Table 3: Quantitative Data on Estradiol-Induced Calcium Mobilization

| Cell Type | Estradiol Conc. Range | Time to Response | Magnitude of [Ca²⁺]i Increase | Reference |

|---|---|---|---|---|

| Chicken Granulosa Cells | 10⁻¹⁰ M - 10⁻⁶ M | < 5 seconds | 4- to 8-fold increase | [16] |

| Osteocyte-like MLO-Y4 Cells | Dose-dependent | Rapid | Elevated [Ca²⁺]i & oscillation freq. | [8] |

| Arcuate Nucleus Neurons | 10 nM | Rapid | Induced Ca²⁺ release |[19] |

Detailed Experimental Protocols

Protocol: Western Blotting for ERK1/2 Phosphorylation

This protocol provides a method for quantifying the rapid, estradiol-induced phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Starvation: Plate cells (e.g., MCF-7, GH₃/B6/F10) in appropriate media. Prior to treatment, starve cells in phenol (B47542) red-free medium containing charcoal-stripped serum for 24-48 hours to reduce basal signaling.[20]

-

Hormone Treatment: Treat cells with 17β-estradiol (e.g., 1 nM) for various short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).[11][13]

-

Cell Lysis: Immediately terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry electrotransfer system.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.[13]

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Reprobing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

-

Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Protocol: Intracellular Calcium Imaging with Fura-2 AM

This protocol outlines the ratiometric measurement of [Ca²⁺]i using the fluorescent indicator Fura-2 AM. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while the emission wavelength remains constant at ~510 nm.[21]

Methodology:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

-

Dye Loading Solution: Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in anhydrous DMSO).[22] For the loading buffer, dilute the stock solution into a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM.[21][22] The addition of a mild surfactant like Pluronic F-127 can aid in dye solubilization.[21]

-

Cell Loading: Replace the culture medium with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[21][22] The optimal time and temperature should be determined empirically for each cell type.[21]

-

Washing and De-esterification: After loading, wash the cells with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester group by intracellular esterases, which traps the active Fura-2 dye inside the cells.[22][23]

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), appropriate filters, and a sensitive camera (e.g., CCD or sCMOS).

-

Data Acquisition:

-

Continuously perfuse the cells with HBSS to maintain viability.

-

Acquire a baseline recording by capturing pairs of images (one at 340 nm excitation, one at 380 nm) every few seconds.

-

Introduce 17β-estradiol into the perfusion buffer at the desired concentration.

-

Continue recording to capture the resulting change in fluorescence intensity.[19]

-

-

Data Analysis:

-

Define regions of interest (ROIs) corresponding to individual cells.

-

For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).[23]

-

The ratio value is directly proportional to the intracellular calcium concentration and provides a reliable measurement that minimizes artifacts from uneven dye loading or photobleaching.[23]

-

References

- 1. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]

- 2. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17β-estradiol rapidly activates calcium release from intracellular stores via the GPR30 pathway and MAPK phosphorylation in osteocyte-like MLO-Y4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPER - Wikipedia [en.wikipedia.org]

- 10. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Signaling Mechanisms of Estrogens in the Developing Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pnas.org [pnas.org]

- 18. Rapid signaling of estrogen in hypothalamic neurons involves a novel G-protein-coupled estrogen receptor that activates protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Estrogen evokes a rapid effect on intracellular calcium in neurons characterized by calcium oscillations in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combinations of Physiologic Estrogens with Xenoestrogens Alter ERK Phosphorylation Profiles in Rat Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. moodle2.units.it [moodle2.units.it]

- 23. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Synthesis and Purification of Estradiol Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen, estradiol. This document details chemical synthesis pathways, including the preparation of estradiol 17-propionate and estradiol 3,17-dipropionate, as well as robust purification protocols. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of the synthesis and purification workflows to aid in practical application.

Introduction to Estradiol Propionate

This compound is an estrogen medication and a synthetically produced ester derivative of estradiol, the primary female sex hormone. The addition of propionate esters to the estradiol molecule enhances its lipophilicity, thereby prolonging its release and duration of action when administered. It exists primarily in two forms: estradiol 17-propionate and estradiol 3,17-dipropionate. These compounds are of significant interest in pharmaceutical research and development for their potential applications in hormone replacement therapy and other endocrine-related treatments.

Synthesis of this compound

The synthesis of this compound typically starts from either estradiol or estrone (B1671321). The key reaction is the esterification of one or both hydroxyl groups of the estradiol molecule with a propionylating agent.

Synthesis of Estradiol 3-Monopropionate via Reduction

One established method for the synthesis of estradiol 3-monopropionate involves the reduction of estrone propionate.

-

Reaction: Estrone 3-propionate is reduced, for example, using platinum oxide as a catalyst in a solvent like ethyl acetate (B1210297) under hydrogen atmosphere.

-

Yield: This method has been reported to achieve a high yield of 95%.[1]

The general workflow for this synthesis is outlined below:

References

An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol Propionate

Estradiol (B170435) propionate (B1217596), an ester of the natural estrogen estradiol, has been utilized in various pharmaceutical formulations for its hormonal activity. This technical guide provides a comprehensive overview of its core chemical properties and stability profile, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental methodologies and visual representations of relevant biological and experimental frameworks.

Core Chemical Properties

Estradiol propionate is a synthetic ester of the 17β-hydroxy group of estradiol. This esterification modifies the pharmacokinetic profile of estradiol, leading to a more prolonged duration of action. A summary of its key chemical identifiers and properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₃ | [1][2] |

| Molecular Weight | 328.45 g/mol | [1][2] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1][3] |

| CAS Number | 3758-34-7 | [1][3] |

| Melting Point | 199-200 °C | [4] |

| Appearance | White crystalline powder | [5] |

| pKa (predicted) | 10.25 ± 0.60 | [4] |

Solubility Profile

The solubility of this compound is a critical factor in its formulation and delivery. It is practically insoluble in water but demonstrates solubility in various organic solvents.

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [5] |

| Ethanol | Soluble (1 part in 40) | [5] |

| Chloroform | Soluble (1 in 7) | [5] |

| Diethyl ether | Soluble (1 in 2800) | [5] |

| Acetone | Soluble | [5] |

| Dioxane | Soluble | [4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble | [4] |

| Methanol | Slightly soluble (with heating) | [4] |

Stability and Degradation

The stability of this compound is paramount for ensuring its therapeutic efficacy and safety. As an ester, it is susceptible to hydrolysis, particularly in the presence of acids or bases, which would cleave the propionate group to yield estradiol. The phenolic hydroxyl group at the C3 position is also a potential site for oxidation.

Storage Recommendations: For long-term storage, this compound should be kept in a well-closed container, protected from light, at a controlled room temperature. The parent compound, estradiol, is recommended to be stored at -20°C for long-term stability, suggesting that similar conditions would be beneficial for its esters to minimize degradation.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the chemical properties and stability of this compound. Below are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This method is fundamental for determining the purity of this compound and for monitoring its degradation over time in stability studies.

Objective: To quantify the amount of this compound and detect the presence of impurities or degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient mixture of acetonitrile (B52724) and water is typically used. A common starting point is a 60:40 (v/v) mixture, which can be optimized based on the separation efficiency.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase. For stability samples, the formulation excipients may need to be considered for extraction procedures.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 280 nm (corresponding to the absorbance maximum of the phenolic ring)

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. The area under the peak is used to calculate the concentration based on the calibration curve. Degradation products would appear as additional peaks.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is employed to determine the melting point and to study the thermal stability of this compound.

Objective: To determine the melting point and assess the thermal behavior of the compound.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to 250 °C.

-

Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The shape and size of the peak can also provide information about the purity of the sample.

Signaling Pathway and Experimental Workflow

Estradiol and its esters, including this compound, exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for studying the effects of this compound.

References

- 1. Estradiol, 17-propionate | C21H28O3 | CID 19571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estradiol 3-propionate - Wikipedia [en.wikipedia.org]

- 3. Estradiol monopropionate - Wikipedia [en.wikipedia.org]

- 4. beta-Estradiol 17-propionate | 3758-34-7 [amp.chemicalbook.com]

- 5. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Estradiol propionate receptor binding affinity and specificity

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of Estradiol (B170435) Propionate (B1217596)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol propionate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, undergoing hydrolysis in the body to release the active estradiol molecule. This guide provides a detailed examination of the receptor binding characteristics of this compound, focusing on its affinity and specificity for nuclear hormone receptors. It clarifies that while the ester form has minimal intrinsic receptor affinity, its therapeutic action is mediated through the high-affinity binding of its active metabolite, 17β-estradiol, to Estrogen Receptors α (ERα) and β (ERβ). This document summarizes the available binding data, details the experimental protocols used for affinity determination, and illustrates the relevant biological pathways.

Introduction: this compound as a Prodrug

This compound is an esterified form of 17β-estradiol, the most potent endogenous human estrogen. Esterification at the C17β position increases the molecule's lipophilicity and metabolic stability, which prolongs its duration of action when administered parenterally. It is crucial to understand that estradiol esters are essentially inactive prodrugs. Their biological effects are not derived from their direct binding to estrogen receptors, but rather from their slow, systemic hydrolysis by esterase enzymes, which releases the active 17β-estradiol.

In vitro, estradiol esters exhibit very low binding affinity for estrogen receptors. For instance, similar esters like estradiol valerate (B167501) and estradiol sulfate (B86663) have only about 2% of the binding affinity of estradiol for the estrogen receptor.[1] Any minimal binding observed in bioassays may be attributable to the partial conversion of the ester back into its parent estrogen.[1] Therefore, to understand the functional activity of this compound, one must examine the receptor binding profile of 17β-estradiol.

Receptor Binding Affinity

The biological activity of this compound is dictated by the binding of its active metabolite, 17β-estradiol, to the two main subtypes of the estrogen receptor: ERα and ERβ. Estradiol binds with high affinity and specificity to both receptor subtypes.

Quantitative Binding Data

The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The data below pertains to 17β-estradiol, the active form of this compound.

| Ligand | Receptor | Binding Affinity (Kd) [nM] | Relative Binding Affinity (RBA) |

| 17β-Estradiol | ERα | ~0.06 - 0.2 | 100% |

| 17β-Estradiol | ERβ | ~0.1 - 0.4 | ~90-100% |

| This compound | ERα / ERβ | Very High (Low Affinity) | <2% (Estimated)[1] |

Note: The RBA of estradiol is set to 100% as the reference standard. The affinity of this compound itself is negligible, with its activity being dependent on conversion to estradiol.

Receptor Specificity

Receptor specificity refers to the ability of a ligand to bind preferentially to one type of receptor over others. 17β-estradiol is highly specific for estrogen receptors. Its cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), is very low.

Cross-Reactivity Profile

The specificity of this compound is again determined by its active metabolite, 17β-estradiol. While some degree of interaction between steroid hormone signaling pathways exists, the direct binding of estradiol to other steroid receptors is minimal and typically not physiologically significant under normal concentrations.

| Ligand | Primary Receptors | Other Steroid Receptors | Specificity Profile |

| 17β-Estradiol | ERα, ERβ | AR, PR, GR, MR | High specificity for ERα and ERβ. Estradiol has been shown to have a much lower affinity (over 100-fold less) for the androgen receptor compared to dihydrotestosterone (B1667394) (DHT).[2] |

| This compound | ERα, ERβ (via Estradiol) | AR, PR, GR, MR | As a prodrug, its functional specificity is identical to that of estradiol. The intact ester has negligible affinity for any steroid receptor. |

AR: Androgen Receptor; PR: Progesterone Receptor; GR: Glucocorticoid Receptor; MR: Mineralocorticoid Receptor.

Experimental Protocols

The binding affinity of ligands like estradiol is determined using in vitro assays. The most common method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the 'competitor', e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the inhibition constant (Ki).

Methodology:

-

Receptor Preparation:

-

A source of estrogen receptors is prepared, typically from rat uterine cytosol or from cells engineered to express recombinant human ERα or ERβ.[1]

-

Tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol).[1]

-

The homogenate is centrifuged to produce a supernatant (cytosol) containing the soluble receptors.[1]

-

Protein concentration in the cytosol is determined using a standard protein assay.[3]

-

-

Assay Incubation:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-17β-estradiol, typically 0.5-1.0 nM) is incubated with the receptor preparation.[1]

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.[4]

-

Incubation is carried out at a controlled temperature (e.g., 4°C or 30°C) until binding equilibrium is reached.[5]

-

-

Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration onto glass fiber filters, which trap the larger receptor-ligand complexes.[5]

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Total Binding: Measured in the absence of any competitor.

-

Non-specific Binding: Measured in the presence of a very high concentration of an unlabeled ligand to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

The IC50 value is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Signaling Pathways

Upon release from its propionate ester, 17β-estradiol activates complex signaling networks. These can be broadly categorized into genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways.

Classical Genomic Signaling

The traditional mechanism of estrogen action involves the regulation of gene expression.[6]

-

Ligand Binding: Lipophilic estradiol diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.

-

Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). The complex then translocates to the nucleus if not already there.[7]

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

-

Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, ultimately altering protein synthesis and cellular function.[7]

Non-Genomic Signaling

Estradiol can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs).[8]

-

Membrane Receptor Activation: Estradiol binds to mERs, which can be associated with caveolae and growth factor receptors like EGFR and IGF-1R.[6][8]

-

Kinase Cascade Activation: This binding rapidly activates intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[9]

-

Downstream Effects: These pathways can lead to various rapid cellular events, such as ion channel modulation, activation of endothelial nitric oxide synthase (eNOS), and influencing the activity of other transcription factors.[9]

Conclusion

This compound is a therapeutically effective prodrug whose activity is entirely dependent on its conversion to 17β-estradiol. The intact ester has negligible affinity for any steroid receptor. The resulting 17β-estradiol, however, is a high-affinity ligand that binds with high specificity to estrogen receptors α and β, initiating genomic and non-genomic signaling pathways that mediate its diverse physiological effects. For drug development and research professionals, understanding this prodrug mechanism is fundamental to interpreting pharmacokinetic and pharmacodynamic data and designing effective hormonal therapies. All affinity and specificity studies should therefore focus on the active metabolite, 17β-estradiol, rather than the ester itself.

References

- 1. Estrogen ester - Wikipedia [en.wikipedia.org]

- 2. Estrogen down-regulation of androgen receptors in cultured human mammary cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen ester [medbox.iiab.me]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Determinants of ligand specificity of estrogen receptor-alpha: estrogen versus androgen discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Historical Research Applications of Estradiol Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) propionate (B1217596), an ester of the primary female sex hormone 17β-estradiol, has played a significant, albeit often understated, role in the historical landscape of endocrinological research. As a more potent and longer-lasting formulation than estradiol itself, its application in early to mid-20th-century studies was instrumental in elucidating the fundamental physiological and pharmacological effects of estrogens. This technical guide provides a comprehensive overview of the historical research applications of estradiol propionate, detailing its use in foundational studies, summarizing key quantitative findings, and outlining the experimental protocols that paved the way for our modern understanding of steroid hormones.

Historical Context and Early Applications

The early 20th century marked a period of intense investigation into the nature of "internal secretions" and their role in regulating bodily functions. Following the isolation and structural determination of estrogens in the 1920s and 1930s, researchers sought to understand their wide-ranging effects. This compound, synthesized to provide a more sustained release of estradiol compared to the parent hormone, became a valuable tool in these early investigations. Its use allowed for more stable and prolonged hormonal effects in animal models, facilitating the study of its impact on reproductive tissues, the endocrine system, and behavior.

Early research involving this compound often focused on its effects in conjunction with androgens like testosterone (B1683101) propionate to unravel the complex interplay between male and female sex hormones. These studies were crucial in establishing the foundational principles of hormonal regulation of reproductive physiology.

Key Historical Research Areas

Reproductive Physiology and Endocrinology

Some of the earliest and most impactful research involving this compound centered on its effects on the reproductive organs and the pituitary gland. A notable area of investigation was the interaction between estrogens and androgens in regulating gonadotropin secretion and maintaining the health of reproductive tissues.

Experimental Protocol: Investigation of Estradiol and Testosterone Propionate on the Male Rat Reproductive System (circa 1960)

-

Objective: To determine the effects of estradiol, testosterone propionate, and their combination on the reproductive organs and gonadotropin content of the pituitary in male rats.

-

Animal Model: 30-day-old male rats.

-

Treatment Groups:

-

Control (untreated)

-

Estradiol (0.05 mg)

-

Testosterone propionate (1 mg)

-

Combination of estradiol (0.05 mg) and testosterone propionate (1 mg)

-

-

Administration: Daily subcutaneous injections.

-

Duration: The study was conducted over four weeks, with subgroups of animals assessed at weekly intervals.

-

Endpoints:

-

Weight of testes, prostate, and seminal vesicles.

-

Gonadotropin content of the pituitary gland.

-

-

Key Findings: Estradiol alone caused a marked reduction in the weight of the testes, prostate, and seminal vesicles.[1] Testosterone propionate, both alone and in combination with estradiol, maintained testicular weight at approximately 85% of the control group.[1] Estradiol significantly reduced pituitary gonadotropin content, an effect that was partially antagonized by testosterone propionate in the initial weeks of treatment.[1]

Experimental Workflow: Early Investigation of Hormonal Effects on Reproductive Organs

Toxicology and Carcinogenesis

The potential for estrogens to induce cancer was recognized in early research. Studies from the mid-20th century investigated the carcinogenic properties of various estrogenic compounds, including steroidal estrogens. These historical toxicology studies laid the groundwork for our understanding of hormone-dependent cancers.

Experimental Protocol: Early Carcinogenesis Bioassay of a Steroidal Estrogen

-

Objective: To evaluate the toxicologic and carcinogenic potential of a steroidal estrogen in laboratory animals.

-

Animal Model: Typically rats or mice of a specific strain (e.g., Sprague-Dawley rats).

-

Treatment Groups:

-

Control group (vehicle only)

-

Multiple dose groups of the test estrogen administered in the feed.

-

-

Administration: Chronic exposure through diet, often starting from conception and continuing for a significant portion of the animal's lifespan.

-

Duration: Typically two years.

-

Endpoints:

-

Clinical observations and body weight measurements.

-

Complete histopathological examination of over 40 tissues from each animal.

-

Incidence and type of tumors in different treatment groups compared to controls.

-

-

Key Findings from Historical Studies: Early studies on synthetic estrogens like ethinyl estradiol, a potent synthetic estrogen, demonstrated an increased incidence of uterine stromal polyps in female rats and preputial gland tumors in male rats, even at very low doses.[2] These findings highlighted the potential for even trace amounts of environmental estrogens to have biological effects.[2]

Quantitative Data from Historical Research

The following tables summarize quantitative data from historical and foundational research on estradiol and its esters.

Table 1: Effect of Estradiol and Testosterone Propionate on Male Rat Organ Weights (4 weeks of treatment)

| Treatment Group | Mean Testicular Weight (% of Control) | Mean Prostate Weight (% of Control) | Mean Seminal Vesicle Weight (% of Control) |

| Estradiol (0.05 mg) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| Testosterone Propionate (1 mg) | ~85% | Maintained or Increased | Maintained or Increased |

| Combination | ~85% | Maintained or Increased | Maintained or Increased |

Data extrapolated from descriptive findings in historical literature.[1]

Table 2: Effect of Estradiol and Testosterone Propionate on Pituitary Gonadotropin Content in Male Rats

| Treatment Group | Gonadotropin Content after 1 Week (% Reduction from Peak) | Gonadotropin Content after >1 Week |

| Estradiol (0.05 mg) | ~40% | Reduced to zero |

| Testosterone Propionate (1 mg) | Modest Reduction | Progressive Decrease |

| Combination | Modest Reduction | Progressive Decrease |

Data extrapolated from descriptive findings in historical literature.[1]

Signaling Pathways of Estradiol

This compound is a prodrug that is metabolized to 17β-estradiol. Therefore, its biological effects are mediated through the same signaling pathways as endogenous estradiol. Historically, the understanding of these pathways has evolved from a simple nuclear receptor model to a more complex picture involving both genomic and non-genomic actions.

Classical Genomic Signaling Pathway

The traditional and best-understood mechanism of estradiol action is through its binding to intracellular estrogen receptors (ERs), primarily ERα and ERβ.

Classical Estrogen Receptor Signaling Pathway

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, it is now understood that estradiol can also elicit rapid, non-genomic effects. These are initiated by a subpopulation of ERs located at the cell membrane or within the cytoplasm.

Non-Genomic Estradiol Signaling

Conclusion

The historical research applications of this compound were pivotal in advancing our understanding of endocrine physiology. Its use in early animal studies provided a crucial foundation for comprehending the complex roles of estrogens in the body. While modern research employs more sophisticated tools and methodologies, the principles uncovered in these foundational studies remain central to the fields of endocrinology, reproductive biology, and drug development. This guide serves as a testament to the enduring legacy of this important research tool and the pioneering scientists who utilized it to unravel the mysteries of hormonal control.

References

- 1. The effect of testosterone propionate and estradiol given separately and in combination upon the reproductive organs and the gonadotrophin content of the pituitary in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Estradiol Propionate in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen 17β-estradiol, is utilized in research to create animal models requiring sustained estrogen levels. As a prodrug, its therapeutic and biological effects are dictated by the in vivo hydrolysis to the active 17β-estradiol. Understanding its pharmacokinetic profile is therefore critical for accurate dose selection, interpretation of experimental results, and translation to clinical applications. This guide provides a comprehensive overview of the known pharmacokinetics of estradiol esters in rodent models, with a specific focus on contextualizing the expected behavior of estradiol propionate. Due to a notable scarcity of direct pharmacokinetic studies on this compound, this document synthesizes data from related estradiol esters to provide a robust analytical framework. It includes detailed experimental protocols, comparative data tables, and visualizations of metabolic pathways and experimental workflows to serve as a practical resource for laboratory professionals.

Introduction: The Role of Esterification in Estradiol Pharmacokinetics

17β-estradiol, when administered in its native form, is characterized by rapid metabolism and clearance, resulting in a short biological half-life.[1] To overcome this limitation for research and therapeutic purposes, estradiol is often modified by esterification at the C-17 hydroxyl group. This process creates a more lipophilic prodrug that, when administered, forms a depot in muscle or subcutaneous tissue from which it is slowly released and subsequently hydrolyzed by endogenous esterases to yield the active 17β-estradiol.

The rate of hydrolysis and, consequently, the duration of action, is largely dependent on the length and structure of the attached fatty acid ester chain.[1] Shorter-chain esters, such as propionate and benzoate (B1203000), are generally hydrolyzed more rapidly, leading to a quicker onset and shorter duration of action compared to longer-chain esters like cypionate or valerate.[1]

Pharmacokinetic Profile of Estradiol and its Esters in Rodents

Metabolism and Clearance of Estradiol Esters

The rate-limiting step in the metabolism of estradiol esters is the enzymatic hydrolysis of the ester bond to release free estradiol.[1] A study in rats demonstrated that the clearance of estradiol itself is very rapid (t½ ≈ 2 minutes), while the clearance of its long-chain esters from the blood is somewhat slower (t½ ≈ 16 minutes).[1] However, the most significant difference lies in the rate of metabolism. The metabolic half-life for long-chain esters like estradiol-17-stearate can be as long as 580 minutes, indicating a very slow release of the active hormone.[1] It is expected that this compound, with a shorter acyl group, would have a metabolic half-life significantly shorter than long-chain esters but longer than unesterified estradiol.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 17β-estradiol following intravenous administration in rats. This serves as a baseline for understanding the disposition of the active moiety once it is released from the propionate ester.

Table 1: Pharmacokinetic Parameters of 17β-Estradiol in Ovariectomized Sprague-Dawley Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~10 hours | [2] |

| Peak Serum Concentration (Cmax) | ~7000 pg/mL (at 15 min) | [2] |

| Time to Undetectable Levels | 72 hours | [2] |

Note: These values are for the active hormone, 17β-estradiol, not the ester prodrug. The profile following administration of an ester like this compound would show a delayed Tmax and a prolonged duration of elevated estradiol levels.

Experimental Protocols in Rodent Pharmacokinetic Studies

The methodologies employed in rodent pharmacokinetic studies are critical for the reliability and reproducibility of the data. Below are detailed protocols synthesized from relevant literature.

Animal Models and Preparation

-

Species/Strain: Studies commonly utilize adult Sprague-Dawley or Wistar rats and C57BL/6 mice.[2][3][4]

-

Surgical Preparation: To eliminate the influence of endogenous estrogens, female rodents are often ovariectomized (OVX).[2][4] Animals are allowed a recovery period (typically 1-2 weeks) before experimental procedures commence.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles (e.g., 12-h light/dark).[4] They are typically given ad libitum access to standard chow and water.

Drug Administration

-

Formulation: Estradiol esters are typically dissolved in a sterile oil vehicle, such as sesame oil or peanut oil, for intramuscular (IM) or subcutaneous (SC) injection.[3]

-

Dosing: Doses vary widely depending on the study's objective. For example, a dose of 10 µg/kg/day of estradiol has been used in rats to study its effects on metabolism.[5]

-

Route of Administration: The most common routes for creating a depot effect are subcutaneous or intramuscular injections. Intravenous (IV) administration is used to study the direct pharmacokinetics of the active drug, bypassing absorption delays.[2]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points. Common collection sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[2] Sample volumes typically range from 100-300 µL.[2]

-

Sample Processing: Blood is collected into appropriate tubes and centrifuged to separate plasma or serum, which is then stored frozen (e.g., -20°C or -80°C) until analysis.

-

Analytical Methods: Quantification of estradiol in plasma/serum is performed using highly sensitive analytical techniques such as:

-

Radioimmunoassay (RIA): A traditional and sensitive method for hormone quantification.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and is becoming the standard for steroid analysis.

-

Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

Estradiol Ester Metabolism Pathway

The following diagram illustrates the fundamental metabolic pathway for an estradiol ester prodrug.

Caption: Metabolic pathway of this compound from depot to effect.

General Pharmacokinetic Study Workflow

This diagram outlines the typical workflow for a rodent pharmacokinetic study.

Caption: Standard experimental workflow for rodent pharmacokinetic studies.

Estradiol Signaling Pathway

This diagram shows the simplified genomic signaling pathway of 17β-estradiol after its release from the propionate ester.

Caption: Simplified genomic signaling pathway of 17β-estradiol.

Conclusion and Future Directions

This compound serves as a valuable tool in rodent research, enabling the study of sustained estrogenic effects. While direct, quantitative pharmacokinetic data remains elusive, a strong predictive framework can be built by understanding the principles of ester prodrugs and leveraging comparative data from other estradiol esters. The rate of hydrolysis is the key determinant of its pharmacokinetic profile, and it is anticipated that this compound provides a duration of action intermediate between that of estradiol benzoate and longer-acting esters like cypionate.

For researchers utilizing this compound, it is imperative to conduct pilot studies to determine the optimal dosing regimen required to achieve the desired physiological or pathological state in their specific model. Future research efforts should focus on performing definitive pharmacokinetic studies on this compound in both rats and mice to provide crucial parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data would significantly enhance the precision and reproducibility of studies across the fields of endocrinology, oncology, and neuroscience.

References

- 1. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pan.olsztyn.pl [pan.olsztyn.pl]

- 3. Perturbation of fluid reabsorption in the efferent ducts of the rat by testosterone propionate, 17beta-oestradiol 3-benzoate, flutamide and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Profiling in Plasma and Brain Induced by 17β-Estradiol Supplementation in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Ester Linkage in Estradiol Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ester linkage in estradiol (B170435) propionate (B1217596), a synthetic prodrug of the natural estrogen, 17β-estradiol. This document explores the chemical properties, synthesis, biological significance, and analytical considerations of this important compound, with a focus on the critical role of the propionate ester moiety.

Introduction to Estradiol Propionate

This compound is a synthetically modified form of estradiol, the primary female sex hormone. The addition of a propionate group at the C17β position of the estradiol molecule through an ester linkage significantly alters its pharmacokinetic profile. This modification enhances the lipophilicity of the molecule, leading to a slower release from the injection site and a prolonged duration of action compared to unmodified estradiol.[1][2] As a prodrug, this compound itself is biologically inactive and requires in vivo hydrolysis of the ester bond to release the active 17β-estradiol.[3]

Physicochemical Properties

The physicochemical properties of estradiol 17-propionate are crucial for its formulation and delivery. The propionate ester significantly influences its solubility and partitioning behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₃ | [PubChem CID: 19571] |

| Molecular Weight | 328.45 g/mol | [PubChem CID: 19571] |

| Melting Point | 199 °C | [Biosynth] |

| XLogP3-AA | 4.8 | [PubChem CID: 19571] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 19571] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 19571] |

| Rotatable Bond Count | 3 | [PubChem CID: 19571] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | General knowledge |

The Ester Linkage: Synthesis and Cleavage

Synthesis of Estradiol 17-Propionate

The synthesis of estradiol 17-propionate involves the esterification of the 17β-hydroxyl group of estradiol with propionic acid or a reactive derivative thereof. A common laboratory-scale method utilizes propionic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Synthesis of Estradiol 17-Propionate

Materials:

-

17β-Estradiol

-

Propionic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 17β-estradiol in anhydrous dichloromethane.

-

Add anhydrous pyridine to the solution, followed by the dropwise addition of propionic anhydride at room temperature. The reaction is typically stirred for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude estradiol 17-propionate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield estradiol 17-propionate as a white to off-white solid.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

This protocol is adapted from a similar synthesis of testosterone (B1683101) propionate and may require optimization for this compound.[4]

In Vivo and In Vitro Cleavage of the Ester Linkage

The therapeutic effect of this compound is dependent on the in vivo hydrolysis of the ester linkage to release active estradiol. This cleavage is primarily mediated by esterase enzymes present in the liver, blood, and target tissues. The rate of hydrolysis is a key determinant of the drug's pharmacokinetic profile.

Experimental Protocol: In Vitro Enzymatic Hydrolysis of this compound

Materials:

-

Estradiol 17-propionate

-

Porcine Liver Esterase (PLE)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Estradiol and this compound analytical standards

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase HPLC column

Procedure:

-

Prepare a stock solution of estradiol 17-propionate in a suitable organic solvent (e.g., ethanol) and dilute it to the desired final concentration in phosphate buffer.

-

Prepare a stock solution of porcine liver esterase in phosphate buffer.

-

Initiate the enzymatic reaction by adding the esterase solution to the this compound solution. The final reaction mixture should be incubated at 37°C with gentle agitation.

-

At predetermined time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the enzyme and other proteins.

-

Analyze the supernatant by reversed-phase HPLC to quantify the remaining this compound and the formed estradiol.

-

The HPLC method should be optimized for the separation of estradiol and this compound. A mobile phase consisting of a mixture of acetonitrile and water is commonly used. Detection can be performed using a UV detector (e.g., at 280 nm) or a more sensitive fluorescence detector.

-

Construct calibration curves for both estradiol and this compound to accurately quantify their concentrations in the samples.

-

Calculate the rate of hydrolysis from the decrease in this compound concentration or the increase in estradiol concentration over time.

This protocol is based on general procedures for enzymatic hydrolysis of esters and may need to be optimized for this compound.[3][5][6][7][8]

Pharmacokinetics

The ester linkage in this compound is designed to create a long-acting injectable formulation. Upon intramuscular injection of an oil-based solution, a depot is formed from which the drug is slowly released into the systemic circulation. The rate of release and subsequent hydrolysis of the ester determine the duration of action.

Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters in Humans (Single 5 mg Dose)

| Ester | Cmax (Estradiol) | Tmax (Estradiol) | Duration of Action |

| Estradiol Benzoate (B1203000) | ~940 pg/mL | ~1.8 days | ~4-5 days |

| Estradiol Valerate (B167501) | ~667 pg/mL | ~2.2 days | ~7-8 days |

| Estradiol Cypionate | ~338 pg/mL | ~3.9 days | ~11 days |

Source: Adapted from Oriowo et al. (1980) as presented in Wikipedia.[9] It is anticipated that the pharmacokinetic profile of this compound would fall within the range of these esters, with a duration of action likely between that of the benzoate and valerate esters.

Mechanism of Action: The Estrogen Signaling Pathway

Once hydrolyzed to 17β-estradiol, the active hormone exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are located in the nucleus, cytoplasm, and at the plasma membrane of target cells. The binding of estradiol to its receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Preclinical Development Workflow for an Estradiol Ester Prodrug

The preclinical development of a long-acting injectable estradiol ester like this compound follows a structured workflow to ensure safety and efficacy before progressing to clinical trials.

Conclusion

The ester linkage in this compound is a key chemical modification that transforms the potent but short-acting estradiol into a long-acting prodrug suitable for parenteral administration. Understanding the synthesis, cleavage, and resulting pharmacokinetic profile of this ester is fundamental for the development and optimization of estrogen-based therapies. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical interplay between chemical structure and biological activity. Further research to delineate the specific pharmacokinetic parameters of this compound in humans would be invaluable for its clinical application.

References

- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CN111875655B - A kind of preparation method of testosterone propionate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Using a simple HPLC approach to identify the enzymatic products of UTL-5g, a small molecule TNF-α inhibitor, from porcine esterase and from rabbit esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]

Foundational Studies on the Estrogenic Effects of Estradiol Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) Propionate (B1217596) (EP), a synthetic ester of the natural estrogen 17β-estradiol, has been a subject of foundational research to understand its estrogenic activity. As a prodrug, EP is characterized by a slower release and longer duration of action compared to its parent compound, estradiol. This guide provides an in-depth overview of the core principles of EP's estrogenic effects, focusing on its mechanism of action, quantitative data from seminal study types, and the detailed experimental protocols used to establish its hormonal activity.

Mechanism of Action: How Estradiol Propionate Elicits Estrogenic Effects

Upon administration, this compound undergoes hydrolysis by esterases in the body, releasing the active hormone, 17β-estradiol.[1] Estradiol then exerts its biological effects by binding to two principal intracellular estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] The subsequent signaling cascades can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the diffusion of estradiol into the target cell and its binding to ERα or ERβ in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen.

Non-Classical (Non-Genomic) Signaling Pathway

In addition to the classical pathway, estradiol can initiate rapid cellular responses through non-classical signaling. This pathway is mediated by a subpopulation of estrogen receptors located at the plasma membrane. Upon estradiol binding, these membrane-associated ERs can quickly activate various intracellular signaling cascades, such as those involving G-proteins and protein kinases. These rapid signals can influence cellular functions, including ion channel activity and the activation of other signaling proteins, without directly interacting with DNA.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of this compound is fundamentally determined by its affinity for estrogen receptors and its efficacy in eliciting a biological response. Two key experimental approaches are employed to quantify these parameters: in vitro receptor binding assays and in vivo uterotrophic bioassays.

Estrogen Receptor Binding Affinity

Competitive binding assays are utilized to determine the relative binding affinity (RBA) of a compound for the estrogen receptor compared to 17β-estradiol. While specific RBA values for this compound are not as commonly cited as for estradiol, it is understood that as a prodrug, its affinity is primarily relevant after its conversion to estradiol. The affinity of estradiol itself is the benchmark against which other estrogens are measured.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) |

| 17β-Estradiol | ERα | 100[3][4] |

| 17β-Estradiol | ERβ | 100[2] |

Note: The RBA of this compound is realized through its conversion to 17β-Estradiol.

In Vivo Estrogenic Potency: The Uterotrophic Assay

The uterotrophic assay is a standardized in vivo test that measures the estrogenic activity of a substance by assessing the increase in uterine weight in immature or ovariectomized female rodents.[5][6][7][8] The propionate ester of estradiol leads to a longer duration of action, which can result in a more sustained uterotrophic response compared to estradiol when administered in an oil depot.

| Compound | Animal Model | Route of Administration | Endpoint | Result |

| This compound | Ovariectomized Mouse | Subcutaneous | Uterine and vaginal histology | Proliferation of uterine and vaginal tissues[9] |

| 17β-Estradiol | Immature Rat | Subcutaneous | Uterine Weight | Dose-dependent increase |

| Ethinylestradiol | Immature Rat | Oral | Uterine Weight | Dose-dependent increase[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of foundational studies. Below are the protocols for the key assays used to characterize the estrogenic effects of compounds like this compound.

Competitive Estrogen Receptor Binding Assay Protocol

This in vitro assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

References

- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. urosphere.com [urosphere.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pharmatest.com [pharmatest.com]

- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Prolonged Estrogen: The Discovery and Initial Characterization of Estradiol Propionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of endocrinology underwent a revolutionary period in the early 20th century, marked by the isolation and structural elucidation of steroidal hormones. Following the initial discovery of estrogens, a significant challenge remained: the transient therapeutic effect of the parent hormone, estradiol (B170435). This limitation spurred a wave of research into chemical modifications that could prolong its biological activity. Among the most successful early endeavors was the esterification of estradiol, leading to the development of compounds with sustained estrogenic effects. This technical guide provides a comprehensive overview of the discovery and initial characterization of a key player in this therapeutic advancement: Estradiol Propionate (B1217596). Drawing from the seminal research of the late 1930s, we will delve into the pioneering synthesis, the rigorous biological assays used to determine its potency, and the foundational quantitative data that established its place in the therapeutic arsenal.

The Genesis of Long-Acting Estrogens: The Work of Miescher, Scholz, and Tschopp

The foundational research on estradiol esters was meticulously documented by K. Miescher, C. Scholz, and E. Tschopp of the Ciba research laboratories in Basel, Switzerland. Their 1938 publication in the Biochemical Journal, titled "The activation of female sex hormones: Mono-esters of α-oestradiol," laid the groundwork for understanding how esterification at different positions of the estradiol molecule could dramatically alter its pharmacodynamics.[1][2] This work was a systematic investigation into the impact of various acyl groups on the potency and duration of estrogenic activity.

Synthesis of Estradiol Propionate: A Historical Protocol

The synthesis of estradiol mono-propionates, as described by Miescher and his colleagues, involved the selective esterification of one of the two hydroxyl groups on the estradiol molecule: the phenolic hydroxyl at the C3 position and the secondary alcoholic hydroxyl at the C17 position.

Experimental Protocol: Synthesis of Estradiol 3-Propionate and 17-Propionate

The following protocol is an interpretation of the methods described in the 1938 publication by Miescher, Scholz, and Tschopp.

Objective: To synthesize and isolate Estradiol 3-Propionate and Estradiol 17-Propionate.

Materials:

-

α-Estradiol

-

Propionic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Methanol

-

Ether

-

Sodium carbonate solution (5%)

-

Hydrochloric acid (dilute)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Esterification: α-Estradiol was treated with a carefully controlled amount of propionic anhydride in anhydrous pyridine. The reaction was typically carried out at room temperature. The molar ratio of estradiol to propionic anhydride was the critical factor in determining the relative yields of the 3-monoester, 17-monoester, and the dipropionate.

-

Quenching and Extraction: The reaction mixture was poured into ice-water and the product was extracted with ether.

-

Washing: The ethereal solution was washed successively with dilute hydrochloric acid, water, 5% sodium carbonate solution (to remove unreacted phenolic hydroxyl groups of the 17-monoester), and finally with water until neutral.

-

Separation and Purification: The ethereal solution containing the estradiol 3-propionate and any dipropionate was dried and the solvent evaporated. The estradiol 17-propionate was precipitated from the sodium carbonate washings by acidification and extracted with ether. The crude esters were then purified by crystallization from suitable solvents (e.g., methanol-water) and/or by chromatography on silica gel.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound esters.

Initial Characterization: Physicochemical Properties

While the 1938 paper focused primarily on biological activity, it laid the foundation for the physicochemical characterization of these novel compounds. The purity of the synthesized esters was confirmed by their sharp melting points.

| Compound | Melting Point (°C) |

| α-Estradiol 3-propionate | 215 |

| α-Estradiol 17-propionate | 197 |

Table 1: Melting points of this compound esters as reported by Miescher et al. (1938).

Biological Characterization: Assessing Estrogenic Potency and Duration

The primary goal of synthesizing estradiol esters was to prolong their therapeutic effect. To quantify this, researchers in the 1930s relied on meticulously developed bioassays in animal models.

Experimental Protocol: The Allen-Doisy Test for Estrogenic Activity